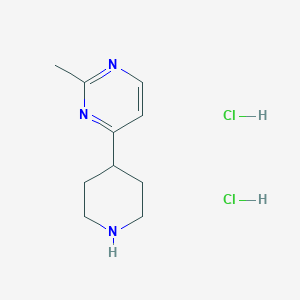

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride

Description

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride (CAS: 1361115-11-8) is an organic compound with the molecular formula C₁₀H₁₇Cl₂N₃ and a molecular weight of 250.17 g/mol . It features a pyrimidine ring substituted with a methyl group at the 2-position and a 4-piperidinyl group at the 4-position, forming a dihydrochloride salt. However, detailed safety data (e.g., toxicity, ecotoxicity) remain unavailable, necessitating cautious handling .

Properties

CAS No. |

1609409-11-1 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

2-methyl-4-piperidin-4-ylpyrimidine;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H |

InChI Key |

UDTXADHMVYOJDF-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=N1)C2CCNCC2.Cl.Cl |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride typically involves the reaction of 2-methylpyrimidine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Piperidinyl)pyrimidine Dihydrochloride (CAS: 1185304-08-8)

- Molecular Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 234.13 g/mol .

- Key Differences: Lacks the 2-methyl substitution on the pyrimidine ring. Lower molecular weight may improve solubility in polar solvents.

- Applications : Used in combinatorial chemistry for drug discovery, particularly in kinase inhibitor libraries .

2-Methyl-4-(3-pyrrolidinyl)pyrimidine Dihydrochloride (CAS: 2203015-63-6)

- Molecular Formula : C₉H₁₅Cl₂N₃

- Molecular Weight : 236.15 g/mol .

- Key Differences :

- Replaces the 4-piperidinyl group with a 3-pyrrolidinyl group (5-membered ring vs. 6-membered piperidine).

- Pyrrolidine’s smaller ring size may alter conformational flexibility and hydrogen-bonding interactions.

- Higher lipophilicity due to the absence of an additional amine group in the ring.

- Applications : Explored in the synthesis of GABA receptor modulators .

2-Methyl-6-(4-piperidinyl)-4-pyrimidinol Dihydrochloride Dihydrate (CAS: 1087527-83-0)

4-Methylpiperidin-4-amine Dihydrochloride (CAS: 483366-98-9)

- Molecular Formula : C₆H₁₆Cl₂N₂

- Molecular Weight : 199.12 g/mol .

- Key Differences :

- Lacks the pyrimidine ring entirely, focusing on a methyl-substituted piperidine scaffold.

- Simpler structure with fewer aromatic interactions, limiting use in heterocyclic drug design.

- Applications : Primarily employed as a biochemical reagent in peptide synthesis .

Structural and Functional Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride | 1361115-11-8 | C₁₀H₁₇Cl₂N₃ | 250.17 | 2-methyl, 4-piperidinyl | Drug discovery, kinase inhibitors |

| 4-(4-Piperidinyl)pyrimidine dihydrochloride | 1185304-08-8 | C₉H₁₃Cl₂N₃ | 234.13 | Unsubstituted pyrimidine | Kinase inhibitor libraries |

| 2-Methyl-4-(3-pyrrolidinyl)pyrimidine dihydrochloride | 2203015-63-6 | C₉H₁₅Cl₂N₃ | 236.15 | 2-methyl, 3-pyrrolidinyl | GABA receptor modulators |

| 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate | 1087527-83-0 | C₁₀H₁₈Cl₂N₃O₂ | 302.20 | 4-hydroxyl, dihydrate | Antiviral agents |

| 4-Methylpiperidin-4-amine dihydrochloride | 483366-98-9 | C₆H₁₆Cl₂N₂ | 199.12 | Methylated piperidine | Peptide synthesis |

Critical Research Findings and Implications

Impact of Amine Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational stability. Piperidine’s larger ring may favor interactions with hydrophobic protein domains, as seen in kinase inhibitors .

Salt Form and Solubility: Dihydrochloride salts generally improve aqueous solubility over free bases. However, the dihydrate form of 2-methyl-6-(4-piperidinyl)-4-pyrimidinol offers even greater solubility, critical for in vivo applications .

Safety Data Gaps : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride (extensive SDS documentation ), the target compound lacks detailed toxicity profiles, necessitating precautionary handling .

Biological Activity

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride (CAS Number: 75531099) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a pyrimidine core substituted with a piperidine group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H17Cl2N3

- Molecular Weight : 236.17 g/mol

- Structure : The compound features a piperidine ring attached to a methyl-substituted pyrimidine, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety can facilitate binding to specific receptors or enzymes, potentially modulating their activity.

Key Mechanistic Insights:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment .

- Receptor Interaction : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways .

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. For instance:

- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including T-lymphoblastic and non-T-cell cancer lines like HeLa and HepG2 .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

There is emerging evidence suggesting that this compound possesses antimicrobial activities:

- Antibacterial Testing : Preliminary assessments have demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .

Case Studies and Research Findings

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for any therapeutic application:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, refluxing pyrimidine precursors with amines (e.g., piperidine derivatives) in acetic acid (AcOH) under controlled conditions can yield target compounds. Evidence from similar dihydrochloride syntheses suggests using coupling agents like EDC/HOBt for amide bond formation and optimizing pH (neutral to slightly acidic) to prevent side reactions . Purification via recrystallization or column chromatography is critical, with yields influenced by stoichiometric ratios and temperature control (e.g., 60-80°C for 12-24 hours) .

Q. Which analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, especially for detecting impurities like unreacted precursors or byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the piperidinyl proton environment (δ 1.5–3.0 ppm) and pyrimidine ring protons (δ 7.0–8.5 ppm) . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The dihydrochloride salt form enhances water solubility compared to the free base. Solubility in polar solvents (e.g., water, DMSO) should be confirmed via saturation experiments. For biological assays, prepare stock solutions in DMSO (10–100 mM) and dilute in buffer to avoid precipitation. Stability in aqueous solutions (pH 4–7) should be monitored using UV-Vis spectroscopy over 24–48 hours .

Advanced Research Questions

Q. How does this compound interact with ion channels or enzymes, and what experimental models are used to study these interactions?

Pyrimidine-piperidine derivatives are known to modulate ion channels (e.g., hERG/Kv11.1) and kinases. Patch-clamp electrophysiology is used to assess hERG channel blockade, with IC₅₀ values determined via dose-response curves (e.g., 350 nM for E-4031 dihydrochloride, a structural analog) . For kinase inhibition (e.g., AMPK), competitive binding assays using radioactive ATP or fluorescence polarization are effective . Cell-based models (HEK293, cardiomyocytes) validate functional effects, while molecular docking predicts binding modes to targets like the hERG pore domain .

Q. What strategies address discrepancies in reported biological activities across studies?

Contradictions in IC₅₀ values or efficacy may arise from assay conditions (e.g., temperature, ion concentrations) or cell line variability. Standardize protocols using reference compounds (e.g., dofetilide for hERG) and validate results across multiple models. For example, electrophysiology (manual vs. automated patch-clamp) can yield divergent data due to voltage protocol differences . Statistical meta-analysis of published data and publication of raw datasets improve reproducibility .

Q. What factors influence the compound’s stability during storage, and how can degradation be minimized?

Dihydrochloride salts are hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in airtight containers with desiccants. Degradation products (e.g., free base, chlorinated byproducts) can be monitored via HPLC. Avoid exposure to strong oxidizers or alkaline conditions, which accelerate decomposition . For long-term stability, lyophilization in amber vials is recommended .

Q. How do structural modifications at the piperidine or pyrimidine moieties alter biological activity?

Structure-activity relationship (SAR) studies show that:

- Piperidine substitution : N-methylation reduces hERG affinity but improves metabolic stability .

- Pyrimidine modification : Halogenation (e.g., 6-fluoro) enhances kinase selectivity .

- Salt form : Dihydrochloride improves solubility but may increase cytotoxicity compared to free bases .

Computational modeling (e.g., molecular dynamics) and in vitro mutagenesis screens are critical for SAR optimization .

Q. What in vitro and in vivo models are appropriate for toxicity profiling?

- In vitro : Use MTT/CCK-8 assays in hepatocytes (HepG2) and cardiomyocytes (iPSC-derived) to assess cytotoxicity and cardiotoxicity .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate acute toxicity (LD₅₀) and organ-specific effects via histopathology . Metabolite identification via LC-MS/MS in plasma and urine informs pharmacokinetic safety margins .

Q. Methodological Notes

- Data Analysis : For dose-response curves, use nonlinear regression (e.g., GraphPad Prism) with Hill slope correction. Report IC₅₀ values with 95% confidence intervals .

- Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. electrophysiology for ion channels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.